Product packaging for Dasatinib β-D-Glucuronide(Cat. No.:)

Dasatinib β-D-Glucuronide

Cat. No.: B1150994
M. Wt: 664.13
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Dasatinib (B193332) as a Tyrosine Kinase Inhibitor (TKI) in Research Contexts

Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of certain types of leukemia, including chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). drugbank.comhmdb.cachemicalbook.comdovepress.com Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein, an abnormal tyrosine kinase that drives the uncontrolled proliferation of cancer cells. patsnap.com Beyond BCR-ABL, dasatinib also targets other tyrosine kinases, such as the SRC family kinases, c-KIT, and platelet-derived growth factor receptors (PDGFR). drugbank.comchemicalbook.comaacrjournals.orgsemanticscholar.org This multi-targeted approach contributes to its effectiveness, particularly in cases where resistance to other TKIs like imatinib (B729) has developed. drugbank.comhmdb.cachemicalbook.com In research settings, dasatinib serves as a valuable tool for studying the intricate signaling pathways that govern cell growth, differentiation, and survival. aacrjournals.orgnih.govnih.gov Its ability to bind to both the active and inactive conformations of the ABL kinase domain distinguishes it from earlier inhibitors and provides a basis for overcoming certain forms of drug resistance. drugbank.compatsnap.com

General Principles of Drug Glucuronidation and Metabolite Formation in Xenobiotic Biotransformation

The human body possesses a sophisticated system for metabolizing and eliminating foreign substances (xenobiotics), including drugs. This process, known as biotransformation, typically occurs in two phases. Phase I reactions introduce or expose functional groups on the drug molecule, often through oxidation, reduction, or hydrolysis. ijpcbs.comdrughunter.com These initial transformations are primarily carried out by the cytochrome P450 (CYP) family of enzymes. ijpcbs.com

Following Phase I, many drugs and their metabolites undergo Phase II conjugation reactions. drughunter.com Glucuronidation is a major Phase II pathway, responsible for the metabolism of a vast array of drugs and endogenous compounds. ijpcbs.comjove.comuef.finih.govwikipedia.org This process involves the enzymatic transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the drug molecule. jove.comuef.fiwikipedia.orgnih.gov The reaction is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also found in other tissues like the intestine and kidneys. wikipedia.orgnih.govtandfonline.com The addition of the highly polar glucuronic acid moiety significantly increases the water solubility of the drug, facilitating its excretion from the body via urine or bile. ijpcbs.comjove.comuef.fiwikipedia.org This transformation is a critical detoxification mechanism, as it generally renders the drug pharmacologically inactive and promotes its efficient removal. ijpcbs.comuef.firesearchgate.net

Identification and Structural Elucidation of Dasatinib β-D-Glucuronide within the Dasatinib Metabolome

The metabolism of dasatinib is extensive, leading to the formation of numerous metabolites. researchgate.net While oxidative metabolism by CYP3A4 is a primary route, resulting in metabolites like M4, M20, and M24, direct conjugation reactions also play a role. drugbank.comfrontiersin.orgpharmgkb.orgnih.gov Among these, glucuronide conjugates, designated as M8a and M8b in some studies, have been identified in human plasma following oral administration of dasatinib. researchgate.net

This compound is formed through the direct attachment of a glucuronic acid molecule to the parent dasatinib structure. pharmgkb.orgpharmgkb.org The molecular formula of this compound is C₂₈H₃₄ClN₇O₈S, with a corresponding molecular weight of 664.13 g/mol . vivanls.comscbt.com The identification and structural confirmation of this metabolite are typically achieved using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.netsemanticscholar.org These methods allow for the separation of dasatinib and its various metabolites from biological matrices and provide detailed structural information based on their mass-to-charge ratio and fragmentation patterns.

Table 1: Chemical Properties of Dasatinib and this compound

Compound Molecular Formula Molecular Weight (g/mol)
Dasatinib C₂₂H₂₆ClN₇O₂S 488.01
This compound C₂₈H₃₄ClN₇O₈S 664.13

Data sourced from multiple chemical suppliers and databases. drugbank.comvivanls.comscbt.com

Academic Research Rationale for Investigating this compound as a Key Metabolite

Secondly, studying the formation of this compound helps to elucidate the specific UGT isoforms involved in its metabolism. While the UGT enzymes responsible for the direct glucuronidation of dasatinib have not been definitively identified, in vitro studies have suggested that dasatinib can inhibit the activity of UGT1A1, UGT1A9, and UGT2B15, indicating potential interactions with these enzymes. pharmgkb.org Identifying the specific UGTs involved is crucial for predicting potential drug-drug interactions.

Properties

Molecular Formula

C₂₈H₃₄ClN₇O₈S

Molecular Weight

664.13

Origin of Product

United States

Enzymatic Pathways and Molecular Mechanisms of Dasatinib β D Glucuronide Formation

Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Dasatinib (B193332) Glucuronidation

Glucuronidation is a major phase II metabolic reaction for numerous drugs, including Dasatinib. The identification of specific UGT isoforms responsible for this conjugation is critical for understanding its metabolic fate and potential for drug-drug interactions.

While the specific UGT enzymes responsible for the formation of the Dasatinib glucuronide metabolite (also known as M8) have not been definitively identified through direct catalysis studies, strong evidence implicates several isoforms. clinpgx.org An in vitro study investigating the inhibitory effects of Dasatinib on the glucuronidation of acetaminophen (B1664979) suggested that UGT1A1, UGT1A9, and UGT2B15 are likely candidates for catalyzing Dasatinib's own glucuronidation. clinpgx.orgclinpgx.org Further research has demonstrated that Dasatinib inhibits the glucuronidation of paracetamol (acetaminophen), a known substrate for these enzymes, in pooled human liver microsomes (HLMs) and in recombinant UGT1A1, UGT1A9, and UGT2B15 systems. nih.gov This inhibitory activity points towards a direct interaction between Dasatinib and these specific UGT isoforms.

UGT IsoformEvidence of Involvement in Dasatinib GlucuronidationPrimary Substrate Examples
UGT1A1Implicated as a candidate enzyme; Dasatinib inhibits UGT1A1-mediated glucuronidation. clinpgx.orgnih.govBilirubin, SN-38 (Irinotecan metabolite)
UGT1A9Implicated as a candidate enzyme; Dasatinib potently inhibits UGT1A9-mediated glucuronidation. clinpgx.orgnih.govPropofol, Mycophenolic acid
UGT2B15Implicated as a candidate enzyme; Dasatinib potently inhibits UGT2B15-mediated glucuronidation. clinpgx.orgnih.govOxazepam, Lorazepam

Detailed kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), for the glucuronidation of Dasatinib as a substrate have not been extensively reported in the scientific literature. However, kinetic studies have characterized Dasatinib's role as an inhibitor of UGT enzymes, which provides insight into its interaction with their active sites.

In studies using pooled human liver microsomes, Dasatinib was found to exhibit mixed-type inhibition against the formation of paracetamol glucuronide, with an inhibition constant (Ki) of 48 ± 7 µM. nih.gov This mixed inhibition suggests that Dasatinib may bind to both the free enzyme and the enzyme-substrate complex. The study also highlighted potent inhibition of recombinant UGT1A9 and UGT2B15, further confirming the interaction of Dasatinib with these specific isoforms. nih.gov

Cellular and Subcellular Localization of Glucuronidation Enzymes and Processes (e.g., Liver Microsomes)

UDP-Glucuronosyltransferases are membrane-bound proteins primarily localized within the endoplasmic reticulum (ER) of various cells, with the highest concentrations found in hepatocytes of the liver. nih.govphysiology.org The active site of most UGTs faces the lumen of the ER. nih.gov This subcellular localization is crucial for their function, as it allows them to metabolize a wide array of lipophilic compounds that partition into the ER membrane.

Consistent with this localization, in vitro metabolic studies of Dasatinib are frequently conducted using human liver microsomes (HLMs). nih.govresearchgate.net HLMs are vesicle-like artifacts created from the ER when liver cells are homogenized, and they serve as a robust model system for studying phase I and phase II drug metabolism, including glucuronidation. The use of HLMs in preclinical research has been fundamental in identifying the metabolic pathways of Dasatinib and its potential for interactions with other drugs. nih.gov

Regulation of UGT Expression and Activity Influencing Dasatinib β-D-Glucuronide Formation

The rate of this compound formation can be influenced by various factors that regulate the expression and activity of the responsible UGT enzymes. These regulatory mechanisms include induction or inhibition by xenobiotics and endogenous molecules, as well as transcriptional and post-translational modifications.

The activity of UGT1A1, UGT1A9, and UGT2B15 can be modulated by a range of compounds, which could potentially alter the metabolic clearance of Dasatinib.

Inducers: UGT expression can be upregulated by certain drugs and xenobiotics. For instance, UGT1A1 is induced by compounds like phenobarbital (B1680315) and rifampicin. nih.gov Rifampin is also a known inducer of UGT1A9. drugbank.com The active metabolites of tamoxifen, 4-hydroxytamoxifen (B85900) and endoxifen, have been shown to induce UGT2B15 expression in breast cancer cells. nih.gov Co-administration of such inducers could theoretically increase the rate of Dasatinib glucuronidation.

Inhibitors: Numerous drugs act as inhibitors of these UGT isoforms. UGT1A1 activity is inhibited by HIV protease inhibitors such as atazanavir (B138) and indinavir. nih.gov Other tyrosine kinase inhibitors, including nilotinib (B1678881) and sorafenib, are also potent UGT1A1 inhibitors. nih.gov Diclofenac is a known inhibitor of UGT1A9, and certain herbal extracts like milk thistle have also been shown to inhibit this isoform. evotec.comnih.gov UGT2B15 is notably inhibited by valproic acid. genesight.com As Dasatinib itself is an inhibitor of these UGTs, there is a potential for auto-inhibition or competitive inhibition when co-administered with other drugs that are substrates for the same enzymes. nih.gov

The expression and function of UGT enzymes are tightly controlled at multiple levels, including genetic polymorphisms, transcriptional regulation, and post-translational modifications.

Transcriptional and Genetic Regulation: The expression of the UGT1A1 gene is regulated by several nuclear receptors, including the constitutive androstane (B1237026) receptor (CAR), the pregnane (B1235032) X receptor (PXR), and the glucocorticoid receptor (GR). u-shizuoka-ken.ac.jpnih.gov Genetic variations in the UGT1A1 gene, such as the common UGT1A128 polymorphism in the promoter region, can lead to reduced gene transcription and decreased enzyme activity, a condition known as Gilbert's syndrome. nih.govnih.gov Similarly, the UGT2B15 gene has common polymorphisms, like UGT2B152, which result in decreased enzyme activity and can affect the clearance of its substrates. genesight.com These genetic differences contribute to interindividual variability in drug metabolism and could influence Dasatinib clearance.

Post-Translational Modulations: UGT enzyme function can also be regulated after protein synthesis. Post-translational modifications such as phosphorylation and N-linked glycosylation are known to impact enzyme activity, stability, and substrate specificity. nih.govnih.gov For example, protein kinase C (PKC)-mediated phosphorylation has been demonstrated to control the catalytic activity and substrate selection of certain UGT isoforms, providing a mechanism for rapid, dynamic regulation of glucuronidation in response to cellular signals. pnas.org

Preclinical Pharmacokinetic and Dispositional Aspects of Dasatinib β D Glucuronide

Assessment of Dasatinib (B193332) β-D-Glucuronide Pharmacokinetics in In Vitro and Animal Models

Studies in various preclinical species, including rats and monkeys, have been instrumental in elucidating the formation, distribution, and elimination of dasatinib metabolites. While oxidative metabolism is a primary pathway, direct conjugation, including glucuronidation, also plays a significant role. frontiersin.orgnih.gov The glucuronide metabolite of dasatinib is also referred to as M8. clinpgx.org

Following administration of dasatinib in preclinical models, Dasatinib β-D-Glucuronide is formed as a direct conjugate of the parent compound. clinpgx.org In vitro studies using liver microsomes and hepatocytes from rats, monkeys, and humans have confirmed that dasatinib undergoes both oxidative (Phase I) and conjugative (Phase II) metabolism. nih.govnih.gov

While specific formation rates for this compound are not detailed, in vivo studies with radiolabeled [¹⁴C]dasatinib provide insight into the systemic exposure of all metabolites, including conjugates. After administration, metabolites account for a substantial portion of the total circulating radioactivity in plasma. In rats, metabolites represented 44% of the total radioactivity area under the curve (AUC), while in monkeys, this value was even higher at 74%. nih.govresearchgate.net This indicates significant systemic exposure to metabolites as a whole, which includes this compound.

Preclinical SpeciesDasatinib % of Total Radioactivity AUC (0-8h) in PlasmaTotal Metabolites % of Total Radioactivity AUC (0-8h) in Plasma
Rat56%44%
Monkey26%74%

Dasatinib and its metabolites are known to distribute to several tissues. fda.gov The parent drug exhibits a high volume of distribution in preclinical species, suggesting extensive tissue penetration. nih.govresearchgate.net Studies in pregnant rats demonstrated that dasatinib-related radioactivity was extensively distributed into maternal tissues. While specific studies detailing the tissue accumulation of this compound are limited, the general distribution pattern of the parent drug and its metabolites suggests that the glucuronide conjugate is also likely distributed from the systemic circulation into various tissues before its eventual elimination.

The primary route of clearance for dasatinib in preclinical species is through metabolism, as less than 15% of an intravenous dose was recovered as the unchanged parent drug in the urine, bile, and gastrointestinal tract of bile duct-cannulated rats. nih.govresearchgate.net Consequently, its metabolites are the main components eliminated from the body.

Biliary excretion is the predominant elimination pathway. In studies with rats and monkeys, the majority of the administered radioactive dose of dasatinib was recovered in the bile and feces. nih.govresearchgate.net Critically, unchanged dasatinib accounted for less than 12% of the dose excreted in bile, confirming that the drug is extensively metabolized before biliary elimination. nih.govresearchgate.net A significant portion of the radioactivity found in the bile of both rats and monkeys, at least 29% of the administered dose, was attributed to conjugated metabolites and N-oxides. nih.govresearchgate.net This finding strongly indicates that biliary excretion is a major elimination route for this compound. In contrast, renal excretion is a minor pathway. researchgate.net

Excretion RouteSpeciesFinding
BiliaryRat & MonkeyMajor route of elimination for metabolites.
BiliaryRat & MonkeyConjugated metabolites account for ≥29% of the dose in bile.
RenalGeneralMinor route of elimination.

Metabolic Stability and Potential for Deconjugation of this compound in Biological Systems

An interesting aspect of the disposition of dasatinib conjugates is their fate within the gastrointestinal tract. While conjugated metabolites, including this compound, are clearly identified in the bile of rats and monkeys, they are notably absent from the feces. nih.govresearchgate.net The absence of these conjugates in the final excreta suggests that they undergo further transformation after being excreted into the gut via the bile. nih.govresearchgate.net

The prevailing hypothesis for this observation is that the glucuronide conjugates are hydrolyzed by β-glucuronidase enzymes produced by the gut microbiota. nih.govsemanticscholar.org This process, known as deconjugation, would cleave the glucuronic acid moiety from the metabolite, releasing the aglycone (the parent dasatinib or one of its oxidative metabolites) back into the intestinal lumen. This suggests that while this compound is formed in the liver and excreted into bile, it is not metabolically stable within the gastrointestinal environment.

Enterohepatic Recirculation Mechanisms Involving Glucuronide Metabolites

The combination of hepatic glucuronidation, biliary excretion of the glucuronide conjugate, and subsequent deconjugation in the intestine establishes a clear mechanism for the enterohepatic recirculation of dasatinib. nih.govresearchgate.netyoutube.com

The process can be described as follows:

Dasatinib is metabolized in the liver to form this compound.

This water-soluble glucuronide metabolite is actively transported from the hepatocytes into the bile.

The bile carries the metabolite into the small intestine.

In the intestine, gut bacteria produce β-glucuronidase enzymes that hydrolyze this compound, releasing the parent drug (or an oxidative metabolite). nih.govsemanticscholar.orgyoutube.com

The now more lipophilic, unconjugated molecule can be reabsorbed from the intestine back into the systemic circulation. youtube.com

This cycle of biliary excretion and intestinal reabsorption, known as enterohepatic recirculation, can effectively extend the residence time and exposure of dasatinib in the body. The absence of conjugated metabolites in the feces of preclinical species is strong evidence supporting the existence of this recirculation pathway for dasatinib. nih.govresearchgate.net

Advanced Analytical Methodologies for the Characterization and Quantification of Dasatinib β D Glucuronide

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Dasatinib (B193332) β-D-Glucuronide Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the principal analytical tool for the determination of Dasatinib and its metabolites in various biological fluids. scielo.brnih.govnih.gov Its high sensitivity and selectivity allow for the detection and quantification of low-concentration analytes within complex biological matrices.

Method Development and Optimization for Specificity and Sensitivity in Biological Matrices

The development of robust LC-MS methods for Dasatinib β-D-Glucuronide analysis necessitates careful optimization of both chromatographic and mass spectrometric parameters to ensure specificity and sensitivity. Chromatographic separation is typically achieved using reversed-phase columns, such as C18, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724). tandfonline.com Gradient elution is often employed to effectively separate the glucuronide metabolite from the parent drug and other metabolites. tandfonline.com

Mass spectrometric conditions are fine-tuned to achieve optimal ionization and detection of the target analyte. Electrospray ionization (ESI) in the positive ion mode is commonly utilized for the analysis of Dasatinib and its metabolites. vibgyorpublishers.org The selection of appropriate precursor and product ions is critical for the specificity of the assay.

Tandem Mass Spectrometry (MS/MS) for Quantitative Analysis and Fragment Ion Characterization

Tandem mass spectrometry (MS/MS) is the gold standard for the quantitative analysis of this compound due to its exceptional selectivity and sensitivity. This technique involves the selection of a specific precursor ion (the molecular ion of the analyte) and its subsequent fragmentation to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), allows for highly selective quantification, minimizing interference from other components in the biological matrix. vibgyorpublishers.org

For Dasatinib, a common MRM transition is m/z 488.1 → 401.1. vibgyorpublishers.org While specific fragmentation data for this compound is not extensively detailed in publicly available literature, it is anticipated that the fragmentation would involve the loss of the glucuronic acid moiety (176 Da) and further fragmentation of the Dasatinib aglycone. The characterization of these fragment ions is crucial for the unequivocal identification of the metabolite.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation of this compound

While mass spectrometry provides crucial information regarding the mass and fragmentation of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive elucidation of its chemical structure. NMR provides detailed information about the connectivity of atoms within a molecule. Although the application of NMR for the structural characterization of Dasatinib's degradation products has been reported, specific NMR data for this compound is not currently available in the public domain. bohrium.comnih.gov Such an analysis would be essential to confirm the site of glucuronidation on the Dasatinib molecule.

Sample Preparation Strategies for Diverse Biological Matrices in Preclinical Research (e.g., Liver Microsomes, Plasma, Bile)

The effective extraction of this compound from complex biological matrices is a critical step for accurate analysis. Several sample preparation techniques are employed, with the choice depending on the matrix and the analytical method.

Protein Precipitation (PPT): This is a simple and rapid method commonly used for plasma samples. It involves the addition of an organic solvent, such as acetonitrile or methanol, to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte. vibgyorpublishers.org

Liquid-Liquid Extraction (LLE): LLE is another common technique for plasma sample cleanup. It involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent. scielo.br

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to PPT and LLE. It utilizes a solid sorbent to retain the analyte of interest while other matrix components are washed away. The analyte is then eluted with a suitable solvent. nih.gov

For in vitro studies using liver microsomes, the incubation mixture is typically quenched with an organic solvent to stop the enzymatic reaction and precipitate proteins before analysis. nih.gov The analysis of bile samples, which are rich in metabolites, often requires significant dilution and purification steps to minimize matrix effects.

Below is an interactive table summarizing common sample preparation techniques for Dasatinib and its metabolites.

Sample MatrixPreparation TechniqueKey Advantages
PlasmaProtein Precipitation (PPT)Simple, fast
PlasmaLiquid-Liquid Extraction (LLE)Good recovery, removes phospholipids
PlasmaSolid-Phase Extraction (SPE)High selectivity, clean extracts
Liver MicrosomesSolvent Quenching/PrecipitationStops reaction, removes proteins

Validation of Analytical Methods for this compound in Accordance with Scientific Guidelines

The validation of bioanalytical methods is a regulatory requirement to ensure the reliability and accuracy of the data generated. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide detailed guidelines for method validation. acgpubs.orgresearchgate.netashpublications.orgnih.gov A validated method for this compound would need to demonstrate acceptable performance in the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter in a series of measurements, respectively.

Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a defined range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The following table provides typical validation parameters for bioanalytical methods.

Validation ParameterAcceptance Criteria (Typical)
AccuracyWithin ±15% of the nominal concentration (±20% at LLOQ)
PrecisionCoefficient of Variation (CV) ≤15% (≤20% at LLOQ)
LinearityCorrelation coefficient (r²) ≥ 0.99
StabilityAnalyte concentration within ±15% of the initial concentration

Chemical and Enzymatic Synthesis of Dasatinib β D Glucuronide for Research Applications

Strategies for the Chemical Synthesis of Dasatinib (B193332) β-D-Glucuronide

The chemical synthesis of Dasatinib β-D-Glucuronide is a complex process that requires precise control to ensure the correct placement of the glucuronic acid moiety on the Dasatinib molecule.

The structure of Dasatinib contains multiple nucleophilic sites, including the secondary amine in the piperazine (B1678402) ring and the hydroxyl group on the ethyl side chain, which could potentially react during glucuronidation. Therefore, a key challenge is achieving regioselectivity to form the desired N-glucuronide on the piperazine nitrogen without forming the O-glucuronide on the side-chain hydroxyl group.

A common strategy to achieve this involves a multi-step synthetic route:

Protection: The primary hydroxyl group on the N-(2-hydroxyethyl)piperazine side chain of Dasatinib is first protected. This is a critical step to prevent O-glucuronidation. A bulky silyl (B83357) ether protecting group, such as tert-butyldiphenylsilyl (TBDPS), is often used for this purpose due to its stability under various reaction conditions and its selective removal later in the synthesis.

Glucuronidation: The protected Dasatinib is then reacted with a glucuronyl donor. A widely used donor is a protected glucuronic acid derivative, such as methyl (2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyran)uronate. This reaction, often a variation of the Koenigs-Knorr reaction, is promoted by a Lewis acid or a heavy metal salt (e.g., silver triflate) to facilitate the coupling of the glucuronic acid to the secondary amine of the piperazine ring. The reaction conditions are optimized to favor the formation of the desired β-anomer.

Deprotection: Following the successful coupling, the protecting groups are removed. The acetyl groups on the sugar moiety are typically cleaved under basic conditions (e.g., using sodium methoxide (B1231860) in methanol). Subsequently, the TBDPS protecting group on the side chain is removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to yield the final this compound.

Step Objective Typical Reagents
1. ProtectionTo block the reactive hydroxyl group on the side chain.tert-Butyldiphenylsilyl chloride (TBDPSCl), Imidazole
2. GlucuronidationTo couple the glucuronic acid moiety to the piperazine nitrogen.Methyl (2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyran)uronate, Silver triflate
3. DeprotectionTo remove acetyl and silyl protecting groups.1. Sodium methoxide (for acetyl groups) 2. Tetrabutylammonium fluoride (for TBDPS group)

After synthesis, the crude product is a mixture containing the desired glucuronide, unreacted starting materials, and various byproducts. A robust purification process is required to isolate this compound with high purity.

Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. nih.govnih.gov This technique separates compounds based on their polarity. A reversed-phase C18 column is typically used, with a mobile phase consisting of a gradient mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govnih.gov

The process involves:

Method Development: An analytical HPLC method is first developed to achieve baseline separation of the target compound from impurities.

Scale-Up: The method is then scaled up to a preparative HPLC system with a larger column to handle the required quantity of the crude material.

Fraction Collection: The eluent from the column is monitored by a UV detector, and the fractions containing the pure product are collected.

Lyophilization: The collected fractions, which are typically in an aqueous/organic solvent mixture, are pooled and lyophilized (freeze-dried) to remove the solvents, yielding the final product as a solid powder.

The identity and purity of the isolated this compound are confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and analytical HPLC. nih.gov

Biocatalytic and Enzymatic Synthesis of this compound Using Recombinant UGTs

Biocatalytic synthesis offers an alternative to chemical methods, often providing superior regioselectivity and milder reaction conditions. This approach utilizes UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for glucuronidation in vivo.

The synthesis is performed by incubating Dasatinib with specific recombinant human UGT isoforms in the presence of the co-substrate uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA). The enzyme catalyzes the transfer of the glucuronic acid moiety from UDPGA to Dasatinib.

In vitro studies using a panel of recombinant human UGTs have identified the specific isoforms responsible for Dasatinib glucuronidation. Research indicates that UGT1A8, UGT1A9, and UGT2B7 are the primary enzymes that catalyze the formation of this compound. This enzymatic approach is highly valuable as it produces the exact metabolite that is formed in the human body, which is ideal for metabolic and toxicological research. The high specificity of the enzymes often simplifies the purification process compared to chemical synthesis.

Enzyme Family Significance in Dasatinib Glucuronidation
UGT1A8UGT1A key enzyme involved in the glucuronidation of Dasatinib.
UGT1A9UGT1An important hepatic enzyme that contributes significantly to Dasatinib metabolism. researchgate.net
UGT2B7UGT2A versatile enzyme known to metabolize a wide range of substrates, including Dasatinib. researchgate.netnih.gov

Utilization of Synthesized this compound as a Certified Reference Material (CRM)

A Certified Reference Material (CRM) is a standard of the highest quality and purity, used to ensure the accuracy and reliability of analytical measurements. Synthesized and rigorously purified this compound serves as an essential CRM in pharmaceutical and clinical research.

The primary uses of this compound as a CRM include:

Pharmacokinetic (PK) Studies: In clinical trials and PK studies, it is crucial to accurately measure the concentrations of both the parent drug (Dasatinib) and its major metabolites in biological samples (e.g., plasma, urine). frontiersin.orgnih.gov The CRM is used to prepare calibration curves and quality control samples for bioanalytical methods, typically based on LC-MS/MS. nih.gov

Method Validation: Analytical methods used for quantifying the metabolite must be validated for accuracy, precision, and specificity. The CRM is indispensable for these validation procedures.

Metabolism Research: The CRM allows researchers to definitively identify this compound in in vitro and in vivo metabolism experiments.

The certification of the material involves a thorough characterization process to confirm its identity, establish its purity (often >98%), and accurately determine its concentration in solution. This ensures the traceability and comparability of analytical results across different laboratories and studies.

Biochemical and Cellular Research Investigations Involving Dasatinib β D Glucuronide

In Vitro Studies on the Potential Biological Activity or Receptor Interactions of Dasatinib (B193332) β-D-Glucuronide (if distinct from parent compound)

While Dasatinib is a well-characterized inhibitor of multiple kinases, research into the distinct biological activity of its glucuronidated metabolite is less extensive. However, available data suggests that Dasatinib β-D-Glucuronide may retain some of the parent compound's inhibitory properties. It has been identified as an Abl kinase and SRC inhibitor. scbt.com

The degree to which this activity is intrinsic to the glucuronide molecule itself, versus potential conversion back to the parent compound within in vitro systems, is an area requiring further investigation. Most metabolic processes like glucuronidation are intended to create more water-soluble, less active compounds for easier elimination. The retention of inhibitory activity for this compound is a noteworthy characteristic that could have pharmacological implications.

Role of this compound in Metabolite Identification and Profiling Studies

Dasatinib undergoes extensive metabolism in humans, primarily mediated by cytochrome P450 (CYP) 3A4, but also involving other enzymes. nih.govnih.govfda.gov In addition to oxidative metabolites, a glucuronide conjugate, this compound (also referred to as M8), is a known metabolite. clinpgx.org

MetaboliteMetabolic PathwayKey Enzymes Implicated
This compound (M8)GlucuronidationUGT1A1, UGT1A9, UGT2B15 clinpgx.orgclinpgx.org
M4 (N-dealkylation)OxidationCYP3A4, CYP1A1, CYP1B1 nih.govclinpgx.org
M5 (N-oxidation)OxidationFMO3, various CYPs nih.govclinpgx.org
M20 & M24 (Hydroxylation)OxidationCYP3A4, CYP3A5 nih.govclinpgx.org

Research on Efflux Transporters and Their Interaction with this compound in Preclinical Models

The parent compound, Dasatinib, has been identified in preclinical models as a substrate for key efflux transporters, particularly P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2). drugbank.comthd.org.trashpublications.orgunl.pt These transporters play a critical role in limiting the oral bioavailability and tissue distribution of their substrates. unl.ptnih.gov

While the interaction of Dasatinib with ABCB1 and ABCG2 is well-documented, specific research detailing the interaction of this compound with these or other efflux transporters in preclinical models is not as prevalent. Glucuronide metabolites are often substrates for different transporters than the parent drug, such as Multidrug Resistance-Associated Proteins (MRPs, ABCC family) or Organic Anion-Transporting Polypeptides (OATPs). The expression of these transporters in tissues like the liver, intestine, and kidney can significantly influence the disposition and clearance of the glucuronide conjugate. Further research is needed to specifically characterize the transporter-mediated disposition of this compound.

CompoundKnown Efflux Transporter Interactions (Preclinical)Significance
Dasatinib (Parent Drug)P-glycoprotein (ABCB1), Breast Cancer Resistance Protein (ABCG2) thd.org.trashpublications.orgunl.ptLimits oral absorption and tissue penetration (e.g., brain accumulation). researchgate.net
This compoundData not widely available; potential substrate for MRPs or OATPs.Influences hepatic and renal clearance of the metabolite.

Application of this compound in Mechanistic Drug-Drug Interaction Studies (at the enzyme/transporter level)

This compound serves as an important tool in mechanistic studies of drug-drug interactions (DDIs), particularly those involving UGT enzymes. nih.govnih.gov Since Dasatinib's metabolism involves multiple pathways, understanding the contribution of glucuronidation is key to predicting and managing DDIs.

One area of investigation involves Dasatinib acting as an inhibitor of UGT enzymes. An in vitro study demonstrated that Dasatinib could inhibit the UGT1A1, UGT1A9, and UGT2B15-mediated glucuronidation of acetaminophen (B1664979). clinpgx.org This finding suggests that Dasatinib has the potential to interfere with the clearance of other drugs that are primarily eliminated via glucuronidation by these specific UGT isoforms. Therefore, monitoring the formation of this compound can be used as a probe to assess the potential for Dasatinib to act as a perpetrator in UGT-mediated DDIs.

Conversely, co-administered drugs that are strong inhibitors or inducers of UGT1A1, UGT1A9, or UGT2B15 could potentially alter the formation of this compound, thereby shifting the metabolic profile of Dasatinib and potentially altering its plasma concentrations. nih.gov The use of this compound as an analytical standard in such studies is critical for quantifying the extent of these interactions at the enzyme level.

Computational Chemistry and in Silico Approaches to Dasatinib β D Glucuronide Research

Molecular Docking and Dynamics Simulations to Predict UGT-Dasatinib Binding and Glucuronidation Sites

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as dasatinib (B193332), binds to the active site of an enzyme, like UDP-glucuronosyltransferases (UGTs), and the stability of the resulting complex. These methods are crucial for identifying potential sites of metabolism on a drug molecule.

Molecular Docking predicts the preferred orientation of a molecule when bound to a receptor. The process involves placing the dasatinib molecule in various conformations within the UGT enzyme's active site and calculating a "docking score," which estimates the binding affinity. A lower binding energy score typically indicates a more favorable and stable interaction. While extensive docking studies have been performed to model the binding of dasatinib to its primary therapeutic targets like BCR-ABL and SRC kinases, publicly available research specifically detailing the docking of dasatinib into the active sites of UGT isoforms is limited.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the interaction. After an initial docking pose is established, MD simulations model the movements of the atoms in the protein-ligand complex over time. This helps to assess the stability of the binding pose, identify key amino acid residues involved in the interaction, and understand the conformational changes that may occur upon binding. Such simulations are computationally intensive but offer a deeper understanding of the binding mechanism.

The primary challenge in modeling UGT-dasatinib interactions is the lack of experimentally determined crystal structures for most human UGT enzymes. Therefore, researchers typically rely on homology modeling, where the 3D structure of a UGT isoform is predicted based on the known structure of a related protein. Once a homology model is built and validated, it can be used for docking and MD simulations. An in vitro study suggested that dasatinib inhibits UGT1A1, UGT1A9, and UGT2B15, making these isoforms potential candidates for its glucuronidation pathway and logical targets for such in silico studies.

The general workflow for these computational studies is outlined in the table below.

Table 1: General Workflow for Predicting UGT-Dasatinib Binding via Molecular Docking and Dynamics
StepDescriptionObjective
1. Protein PreparationObtain or generate a 3D structure of the target UGT enzyme (e.g., via homology modeling). Prepare the structure by adding hydrogen atoms, assigning charges, and defining the binding site.Create a realistic and computationally ready model of the enzyme.
2. Ligand PreparationGenerate a 3D structure of the dasatinib molecule. Optimize its geometry and assign appropriate atomic charges.Prepare the substrate molecule for accurate docking.
3. Molecular DockingUse software (e.g., AutoDock, GOLD) to fit the dasatinib molecule into the UGT active site in various orientations. Calculate binding energy scores for each pose.Identify the most likely binding poses and predict binding affinity.
4. Molecular Dynamics (MD) SimulationTake the most promising docked complex and simulate its atomic movements over a period of nanoseconds.Assess the stability of the binding pose and analyze the detailed intermolecular interactions over time.
5. AnalysisAnalyze the simulation trajectory to identify key interactions (e.g., hydrogen bonds), calculate binding free energy, and observe conformational changes.Determine the most probable glucuronidation site based on the proximity and orientation of dasatinib's functional groups to the UGT's catalytic residues and the cofactor UDPGA.

Quantitative Structure-Metabolism Relationship (QSMR) Studies for Glucuronidation Potential

Quantitative Structure-Metabolism Relationship (QSMR) studies are a subset of QSAR studies that aim to build mathematical models correlating the chemical structure of a compound with its metabolic properties. For glucuronidation, a QSMR model would predict a molecule's potential to be a UGT substrate based on its physicochemical and structural features, known as molecular descriptors.

These models are developed by:

Assembling a Dataset: A collection of diverse molecules with known glucuronidation data (e.g., whether they are a UGT substrate or not, rate of metabolism) is gathered.

Calculating Descriptors: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, surface area).

Model Building: Statistical or machine learning algorithms are used to find a mathematical equation that best relates the descriptors to the observed metabolic activity.

Validation: The model's predictive power is tested using an independent set of molecules that were not used in its creation.

While QSMR is a well-established methodology, specific QSMR models developed exclusively for predicting the glucuronidation potential of dasatinib have not been reported in the scientific literature. However, general QSMR models for UGT substrates could be used to assess dasatinib's likelihood of undergoing this metabolic transformation.

Table 2: Components of a Typical QSMR Model for Predicting Glucuronidation
ComponentDescriptionExample for Dasatinib
Dependent VariableThe metabolic property to be predicted.Rate of Dasatinib β-D-Glucuronide formation (quantitative) or classification as a UGT substrate (qualitative).
Independent Variables (Descriptors)Calculated physicochemical properties and structural features of the molecule.Topological Polar Surface Area (TPSA), LogP, molecular weight, number of rotatable bonds, electronic properties (e.g., partial charges on potential glucuronidation sites).
Mathematical AlgorithmThe method used to create the relationship between descriptors and the dependent variable.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), or Artificial Neural Networks (ANN).

Predictive Modeling of Dasatinib Glucuronidation Potency and Regioselectivity

Beyond simply predicting if a molecule undergoes glucuronidation, computational models can predict the potency (how fast the reaction occurs) and the regioselectivity (which specific atom on the molecule the glucuronic acid is attached to). This is critical, as different metabolites can have different pharmacological or toxicological properties.

Several in silico approaches are used for this purpose:

Expert Systems: These are knowledge-based systems that use a set of predefined rules derived from known metabolic pathways to predict sites of metabolism.

Machine Learning Models: These models are trained on large datasets of known UGT substrates and their corresponding sites of metabolism. Models like XenoSite use techniques such as neural networks to predict the most likely sites of glucuronidation on a new molecule based on the local chemical environment of each atom. These models have shown high accuracy in predicting common sites of glucuronidation (e.g., hydroxyls) as well as less common ones.

Quantum Mechanical (QM) Methods: QM simulations can calculate the reactivity of different atoms within a molecule. For glucuronidation, this could involve calculating the energy required to remove a proton from a potential reaction site (e.g., a hydroxyl group), as this is often a key step in the enzymatic reaction. The site with the lowest energy barrier is often the most likely site of metabolism.

While a glucuronide metabolite of dasatinib (M8) has been identified, the specific UGT enzymes involved and the exact site of attachment are not definitively specified in the literature. The predictive models described could be applied to the dasatinib structure to generate hypotheses about its regioselectivity, which could then be tested experimentally.

Table 3: Comparison of Predictive Modeling Approaches for UGT Regioselectivity
Modeling ApproachPrincipleStrengthsLimitations
Expert SystemsUses a database of biotransformation rules.Fast; results are easily interpretable.Limited to known reaction types; may not predict novel metabolic pathways.
Machine Learning (e.g., XenoSite)Learns patterns from large datasets of known metabolic reactions.Can identify complex patterns; highly accurate for known chemical space.Requires a large, high-quality training dataset; performance may be poor for novel chemical structures.
Quantum Mechanics (QM)Calculates the intrinsic reactivity of atoms based on first principles of physics.Does not depend on existing data; can predict metabolism of novel compounds.Computationally very expensive; often models the reaction in a vacuum, ignoring the enzyme's influence.

In Silico Prediction of this compound's Metabolic Fate and Interactions

Once this compound is formed, its own metabolic fate and potential to interact with other biological systems become important. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictors can be used to estimate the properties of this metabolite.

These predictive tools use QSAR-like models to estimate a wide range of properties for any given chemical structure. For this compound, these tools could predict:

Physicochemical Properties: The addition of the glucuronide moiety significantly increases the molecule's polarity, molecular weight, and number of hydrogen bonding groups. This would be expected to decrease its membrane permeability and increase its water solubility.

Excretion: Models could predict its likelihood of being a substrate for efflux transporters (like P-glycoprotein or MRPs) which are involved in pumping metabolites out of cells and into bile or urine for elimination.

Metabolic Stability: It is generally assumed that glucuronides are terminal metabolites destined for excretion. However, models could assess if the glucuronide itself is susceptible to further metabolism or cleavage by enzymes like β-glucuronidase, which could potentially reverse the conjugation and lead to enterohepatic recirculation of dasatinib.

Toxicity and Interactions: Predictive models can screen for potential liabilities, such as the potential for the metabolite to inhibit major drug-metabolizing enzymes (e.g., cytochromes P450) or transporters.

While comprehensive in silico studies on the ADMET properties of this compound itself are not available in published literature, the application of such predictive software is a standard step in modern drug safety assessment.

Table 4: Potential In Silico Predictions for this compound
Property ClassSpecific PredictionExpected Outcome for the Glucuronide
PhysicochemicalWater Solubility (LogS), Lipophilicity (LogP)Increased solubility, decreased lipophilicity compared to dasatinib.
AbsorptionCaco-2 Permeability, Human Intestinal Absorption (HIA)Significantly lower permeability and absorption.
DistributionPlasma Protein Binding, Blood-Brain Barrier PenetrationLikely lower plasma protein binding and negligible brain penetration.
MetabolismCYP Inhibition, Metabolic StabilityLikely a poor substrate or inhibitor of CYPs; stable until excretion.
ExcretionSubstrate of Efflux Transporters (e.g., MRP2, BCRP)Potentially a substrate, facilitating biliary or renal excretion.
ToxicityhERG Inhibition, Mutagenicity (Ames test)Screen for potential cardiotoxicity or genotoxicity. Generally, glucuronides are considered detoxification products.

Future Research Directions and Unaddressed Questions Pertaining to Dasatinib β D Glucuronide

Exploration of Novel UGT Isoforms or Extrahepatic Glucuronidation Pathways Relevant to Dasatinib (B193332) Metabolism

Dasatinib is known to be metabolized by uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes, but the specific isoforms responsible have not been definitively identified. clinpgx.org In vitro studies suggest that Dasatinib can inhibit the glucuronidation activity of UGT1A1, UGT1A9, and UGT2B15, making them potential candidates for its own metabolism. clinpgx.org However, the full spectrum of UGTs involved remains an open question. Future research should aim to systematically screen a comprehensive panel of recombinant human UGTs to pinpoint all contributing isoforms and their relative contributions.

Research AreaKey Unaddressed QuestionProposed Research ApproachPotential Significance
UGT Isoform IdentificationWhich specific UGT isoforms are primarily responsible for forming Dasatinib β-D-Glucuronide?Incubation of Dasatinib with a broad panel of recombinant human UGT enzymes to measure kinetic parameters (Km, Vmax). researchgate.netAllows for prediction of drug-drug interactions and understanding of inter-individual variability in metabolism.
Extrahepatic MetabolismWhat is the contribution of organs other than the liver (e.g., kidney, intestine) to the glucuronidation of Dasatinib? nih.govUse of human kidney and intestinal microsomes to characterize Dasatinib glucuronidation clearance in vitro. nih.govProvides a more complete model of Dasatinib's disposition and clearance from the body.

Development of Advanced In Vitro Models for Glucuronidation Research (e.g., Organoids, 3D Culture)

Traditional in vitro models for studying drug metabolism, such as 2D cell cultures and liver microsomes, have limitations, including the rapid loss of metabolic enzyme expression and the lack of complex cell-cell interactions that occur in vivo. nih.govnih.gov The development of advanced in vitro models, such as three-dimensional (3D) cell cultures and organoids, offers a more physiologically relevant environment for metabolic research. nih.govlabmanager.com

Liver spheroids and organoids, for example, better mimic the architecture and function of the human liver and have been shown to maintain the expression and activity of metabolic enzymes, including UGTs, for longer periods than conventional 2D cultures. nih.govlabmanager.comthermofisher.cn These models can provide more predictive data on metabolic clearance and the formation of metabolites like this compound. nih.gov Furthermore, integrated multi-organ "on-a-chip" systems, such as a gut-liver-on-a-chip, can be used to study the interplay between absorption in the gut and subsequent first-pass metabolism in the liver, offering a dynamic view of the drug's fate. nih.govmdpi.com

Model TypeDescriptionAdvantages for Glucuronidation ResearchLimitations
Traditional 2D CultureHepatocytes grown as a single layer on a flat surface.High-throughput screening capabilities.Rapid decline in metabolic enzyme activity; lacks tissue-specific architecture. thermofisher.cn
3D Spheroids/OrganoidsSelf-assembled aggregates of primary cells (e.g., hepatocytes) or stem cells that form a 3D structure. nih.govnih.govMore in vivo-like context; prolonged viability and metabolic function; better predictability of human pharmacokinetics. nih.govlabmanager.comMore complex culture requirements; lower throughput compared to 2D models. danaher.com
Organs-on-ChipsMicrofluidic devices containing living cells that simulate the activities and mechanics of a human organ. nih.govAllows for the study of multi-organ interactions (e.g., gut and liver); dynamic fluid flow mimics blood circulation. mdpi.comTechnologically complex; still an emerging technology.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Metabolic Profiling of Dasatinib and its Glucuronide

A complete understanding of Dasatinib's metabolic fate requires a systems-level approach. The integration of "omics" technologies, such as proteomics and metabolomics, can provide a comprehensive and unbiased profile of the proteins and small molecules involved in its biotransformation. nashbio.commdpi.com

Proteomics can be used to identify and quantify the abundance of specific UGT enzymes and drug transporters in different tissues or cell models, helping to correlate their expression levels with the rate of this compound formation and efflux. acs.org Chemical proteomics and activity-based protein profiling can further identify the direct targets of Dasatinib, providing insights into its on- and off-target effects that could be influenced by its metabolism. nih.govnih.govcolab.wsnih.gov

Metabolomics offers a powerful tool for discovering the full spectrum of Dasatinib metabolites in biological samples. researchgate.netmdpi.com By comparing the metabolic profiles of samples before and after Dasatinib exposure, researchers can identify not only the known glucuronide metabolite but also potentially novel or unexpected products of its biotransformation. This holistic view is crucial for building a complete metabolic map and understanding how different pathways interact. mdpi.com

Methodological Innovations in Characterizing Glucuronide Metabolites with High Fidelity

The characterization of glucuronide metabolites presents analytical challenges, as some can be unstable and prone to degradation or rearrangement during sample collection and analysis. researchgate.netnih.gov High-fidelity characterization requires robust and sensitive analytical methods. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the cornerstone for both identifying and quantifying glucuronide metabolites directly from complex biological matrices like plasma or urine. mdpi.comscispace.com

Future methodological innovations should focus on:

Improving Sensitivity: To detect and quantify low-abundance glucuronides and other metabolites.

Orthogonal Fragmentation Techniques: Using different mass spectrometry fragmentation methods to generate more comprehensive structural information for confident metabolite identification. biotechnology.report

Advanced Sample Preparation: Developing techniques that better stabilize unstable glucuronides, such as acyl glucuronides, to prevent their breakdown before analysis. nih.gov

Synthesis of Standards: The enzymatic or chemical synthesis of authentic this compound standards is crucial for accurate quantification and definitive structural confirmation. scispace.com

Conceptual Frameworks for Understanding the Broader Impact of Glucuronide Metabolites in Drug Discovery and Development (excluding clinical/safety)

Understanding the formation of this compound is critical from a drug discovery perspective for several reasons:

Predicting Pharmacokinetics: The rate and extent of glucuronidation directly impact the clearance of the parent drug. nih.govpharmacy180.com Early in vitro assessment using models like human liver microsomes helps predict in vivo clearance. semanticscholar.orgnih.gov

Metabolite-Mediated Drug-Drug Interactions (DDIs): The glucuronide metabolite itself can be a substrate or inhibitor of drug transporters (such as MRPs), which can affect the disposition of both the metabolite and co-administered drugs. researchgate.netrsc.org

Enterohepatic Recirculation: Glucuronides excreted into the bile can be hydrolyzed back to the parent drug by gut bacteria, leading to reabsorption. This process, known as enterohepatic recycling, can prolong the drug's exposure and half-life. nih.gov

By characterizing the formation, transport, and potential recycling of this compound, medicinal chemists and drug metabolism scientists can better predict its human pharmacokinetics and design next-generation molecules with more desirable metabolic profiles.

Q & A

Q. How can Dasatinib β-D-Glucuronide be reliably detected and quantified in biological matrices such as plasma or blood?

Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity. Key parameters include:

  • Chromatographic separation : Use a C18 column with gradient elution (e.g., acetonitrile/0.1% formic acid) to resolve glucuronide metabolites from parent compounds and matrix interferences .
  • Mass spectrometry : Optimize transitions for m/z 733.3 → 488.2 (this compound) and use deuterated internal standards (e.g., Dasatinib-d8) to correct for ion suppression/enhancement .
  • Sample preparation : Protein precipitation with methanol or acetonitrile is recommended for plasma, followed by centrifugation and filtration to reduce matrix effects .

Q. What is the metabolic significance of this compound in pharmacokinetic studies?

Methodological Answer : this compound is a major Phase II metabolite formed via UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A1 and UGT1A3. Its role includes:

  • Drug clearance : Glucuronidation increases hydrophilicity, facilitating renal/biliary excretion. Monitor urinary excretion rates to assess metabolic efficiency .
  • Toxicity modulation : High plasma concentrations of the glucuronide correlate with dose-limiting toxicities (e.g., pleural effusion), necessitating therapeutic drug monitoring (TDM) using validated LC-MS/MS assays .

Q. What standardized protocols exist for synthesizing and isolating this compound for in vitro studies?

Methodological Answer :

  • Chemical synthesis : React Dasatinib with uridine diphosphate glucuronic acid (UDPGA) in human liver microsomes (HLMs) or recombinant UGT isoforms. Terminate reactions with ice-cold acetonitrile and isolate via solid-phase extraction (SPE) .
  • Purification : Use preparative HPLC with a phenyl-hexyl column and a water/acetonitrile gradient. Confirm purity (>95%) via NMR (e.g., δ 5.2 ppm for β-D-glucuronide anomeric proton) .

Advanced Research Questions

Q. How can researchers validate an LC-MS/MS assay for this compound while addressing matrix effects in heterogeneous biological samples?

Methodological Answer : Follow FDA bioanalytical guidelines for validation:

  • Linearity : Test over 1–1000 ng/mL in plasma, with correlation coefficient () ≥0.99 .
  • Matrix effects : Evaluate ion suppression by comparing peak areas of post-extraction spiked samples vs. pure solutions. Use a stable isotopically labeled internal standard (SIL-IS) to normalize variability .
  • Stability : Assess freeze-thaw (3 cycles), short-term (24h at 4°C), and long-term (-80°C for 30 days) stability. Degradation >15% invalidates the method .

Q. How should contradictions in stability data for this compound under varying pH conditions be resolved?

Methodological Answer :

  • Experimental design : Incubate the glucuronide in buffers (pH 2–9) at 37°C for 24h. Quantify degradation via LC-MS/MS and compare hydrolysis rates.
  • Data interpretation : Instability at pH <3 suggests acid-catalyzed hydrolysis, while stability at pH 7.4 supports its persistence in systemic circulation. Reconcile discrepancies by standardizing incubation conditions (e.g., temperature, buffer composition) across labs .

Q. What pharmacokinetic (PK) modeling approaches integrate this compound data to predict dose-response relationships?

Methodological Answer :

  • Compartmental modeling : Use a two-compartment model with first-order absorption and enterohepatic recirculation. Incorporate glucuronide clearance (CL/F) and volume of distribution (Vd) from plasma concentration-time curves .
  • Population PK : Apply nonlinear mixed-effects modeling (NONMEM) to covariates like age, UGT polymorphisms, and albumin levels. Validate with bootstrap analysis .

Q. How do β-glucuronidase enzymes influence the stability and reactivation of this compound in the gut microbiome?

Methodological Answer :

  • In vitro assay : Incubate the glucuronide with fecal lysates or recombinant β-glucuronidase (e.g., E. coli GUS) at 37°C. Monitor parent drug regeneration via LC-MS/MS.
  • Kinetic analysis : Calculate enzyme activity (Km, Vmax) and inhibition constants (Ki) using Lineweaver-Burk plots. High β-glucuronidase activity may explain enterohepatic recycling and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.